Step 1: Synthesis of the substituted benzoyl chloride precursor. This can be achieved by reacting 4-methylbenzoic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. []
Step 2: Synthesis of the amine precursor containing the pyrrolidinylpropyl ketone moiety. This multi-step process could involve reacting pyrrolidine with an appropriately substituted 3-bromopropan-1-one, followed by deprotection if necessary. []
Step 3: Amide coupling reaction between the synthesized benzoyl chloride and the amine precursor. This reaction is typically carried out in the presence of a base like triethylamine (Et3N) or diisopropylethylamine (DIPEA) in an inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF). []
Compound Description: This series of compounds act as proton pump inhibitors, effectively suppressing gastric acid secretion. This mechanism is useful in controlling complications arising from hyperacidity. []
Compound Description: CHMFL-ABL/KIT-155 exhibits potent dual inhibitory activity against ABL and c-KIT kinases. This compound demonstrates a unique hinge binding mode involving a hydrogen bond between the kinase backbone NH and its carbonyl oxygen. This characteristic makes it particularly effective against BCR-ABL and c-KIT driven cancers, such as chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs). []
Relevance: Both CHMFL-ABL/KIT-155 and 4-methyl-N-{4-[3-oxo-3-(1-pyrrolidinyl)propyl]phenyl}benzamide belong to the benzamide class of compounds, sharing the core benzamide structure. Additionally, both compounds feature a substituted phenyl ring attached to the benzamide nitrogen. Although their specific substituents differ, this structural similarity suggests potential overlap in their pharmacological profiles and warrants further investigation. []
Compound Description: AP24534 is a potent, orally active pan-inhibitor of BCR-ABL kinase. It exhibits significant activity against the T315I gatekeeper mutant, a mutation known for conferring resistance to existing BCR-ABL kinase inhibitors. This compound showcases strong antiproliferative effects in BCR-ABL/c-KIT driven CML/GISTs cancer cell lines. []
Relevance: AP24534 shares the core benzamide structure with 4-methyl-N-{4-[3-oxo-3-(1-pyrrolidinyl)propyl]phenyl}benzamide, along with a substituted phenyl ring attached to the benzamide nitrogen. The presence of the 4-methylpiperazinylmethyl moiety in both compounds further strengthens their structural similarity. This overlap suggests potential commonalities in their binding interactions and downstream effects, making AP24534 a relevant compound for comparison in the context of structure-activity relationship studies. []
Compound Description: Imatinib mesylate, a tyrosine kinase inhibitor, represents a significant therapeutic agent in leukemia treatment. []
Relevance: Both Imatinib mesylate and 4-methyl-N-{4-[3-oxo-3-(1-pyrrolidinyl)propyl]phenyl}benzamide belong to the benzamide drug class and share a common structural motif: a substituted phenyl ring linked to the benzamide nitrogen. While Imatinib mesylate incorporates a pyrimidine ring and a piperazine ring within its structure, 4-methyl-N-{4-[3-oxo-3-(1-pyrrolidinyl)propyl]phenyl}benzamide features a pyrrolidine ring. This structural similarity, despite the variations in specific ring structures, suggests a potential for overlapping pharmacological properties. []
Compound Description: This compound acts as a potent and selective inhibitor of calcium release-activated calcium (CRAC) channels. It demonstrates efficacy in treating inflammatory diseases, specifically rheumatoid arthritis. []
Relevance: This compound and 4-methyl-N-{4-[3-oxo-3-(1-pyrrolidinyl)propyl]phenyl}benzamide share the core benzamide structure, a key feature in their respective mechanisms of action. The presence of fluorine atoms in this compound, a common modification in drug design to enhance metabolic stability and binding affinity, also links it to potential variations of 4-methyl-N-{4-[3-oxo-3-(1-pyrrolidinyl)propyl]phenyl}benzamide that might incorporate similar modifications for optimization. []
Compound Description: APD791, a novel, high-affinity 5-HT2A receptor antagonist, demonstrates potent activity on platelets and vascular smooth muscle. This compound exhibits an inhibitory effect on 5-HT-mediated amplification of ADP-stimulated platelet aggregation. [, ]
Relevance: APD791 and 4-methyl-N-{4-[3-oxo-3-(1-pyrrolidinyl)propyl]phenyl}benzamide share a common benzamide scaffold, a key structural element in their respective pharmacological activities. The presence of a methoxy group in APD791 and a methyl group in 4-methyl-N-{4-[3-oxo-3-(1-pyrrolidinyl)propyl]phenyl}benzamide, both attached to the benzamide ring, further reinforces their structural similarity. [, ]
Compound Description: This series of quinolone derivatives display potent antibacterial activity. The most potent compound within this series features a cyclopropyl group as the N1 substituent. []
Relevance: While structurally dissimilar to 4-methyl-N-{4-[3-oxo-3-(1-pyrrolidinyl)propyl]phenyl}benzamide, this group of compounds offers a valuable comparison due to the presence of the pyrrolidinyl group. Exploring how modifications to this group in the quinolone series affect their antibacterial activity can provide insights into the structure-activity relationships of 4-methyl-N-{4-[3-oxo-3-(1-pyrrolidinyl)propyl]phenyl}benzamide. []
Compound Description: This compound, available in different polymorphs and an amorphous form, exhibits enhanced solubility compared to its existing modifications. [, , ]
Relevance: Although structurally distinct from 4-methyl-N-{4-[3-oxo-3-(1-pyrrolidinyl)propyl]phenyl}benzamide, this compound's existence in various solid-state forms highlights the importance of polymorphism in drug development. This aspect could be relevant for exploring potential polymorphs of 4-methyl-N-{4-[3-oxo-3-(1-pyrrolidinyl)propyl]phenyl}benzamide to identify forms with improved physicochemical properties, such as solubility and bioavailability. [, , ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.